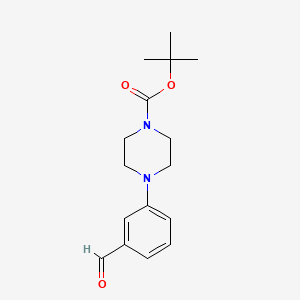

1-Boc-4-(3-Formylphenyl)piperazine

説明

Significance of Nitrogen Heterocycles in Medicinal Chemistry and Pharmaceutical Development

Nitrogen heterocycles are a ubiquitous feature in a remarkable number of pharmaceuticals, with some estimates suggesting they are present in approximately 59% of all small-molecule drugs approved by the U.S. Food and Drug Administration (FDA). openmedicinalchemistryjournal.commsesupplies.com Their importance stems from their ability to form crucial interactions, such as hydrogen bonds, with biological macromolecules like proteins and nucleic acids, which is often a key determinant of a drug's therapeutic effect. nih.gov This diverse class of compounds includes a wide range of structural motifs, from simple rings to complex fused systems, each offering unique chemical properties and biological activities. openmedicinalchemistryjournal.comnih.govresearchgate.net

Piperazine (B1678402) as a Privileged Structure and Core Scaffold

Among the myriad of nitrogen heterocycles, piperazine stands out as a "privileged scaffold." nih.govtandfonline.comresearchgate.netresearchgate.net This term is used in medicinal chemistry to describe a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a common feature in a wide array of biologically active compounds. researchgate.netscispace.com Its prevalence is so significant that it ranks as the third most common nitrogen heterocycle found in FDA-approved drugs. researchgate.net

The versatility of the piperazine scaffold lies in its unique structural and chemical characteristics. The two nitrogen atoms provide sites for substitution, allowing for the introduction of various functional groups to modulate the molecule's properties. scispace.com This adaptability enables chemists to fine-tune the compound's interaction with specific biological targets. researchgate.netthieme-connect.com

Role in Modulating Pharmacokinetic and Pharmacodynamic Properties

The incorporation of a piperazine moiety into a drug molecule can significantly influence its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles. nih.govtandfonline.comnih.gov The basicity of the nitrogen atoms can enhance the solubility of a compound, which is a critical factor for its absorption and distribution in the body. tandfonline.com Furthermore, modifications to the piperazine ring can affect a drug's metabolic stability, influencing how long it remains active in the body. researchgate.net

From a pharmacodynamic perspective, the piperazine ring can serve as a linker between different pharmacophores (the parts of a molecule responsible for its biological activity) or as a central scaffold for orienting key functional groups for optimal interaction with a biological target. tandfonline.com This ability to modulate both how a drug moves through the body and how it interacts with its target makes piperazine a valuable tool for drug designers. nih.govnih.gov

Therapeutic Areas Associated with Piperazine-Containing Compounds

The widespread use of the piperazine scaffold is reflected in the diverse range of therapeutic areas where piperazine-containing drugs have made a significant impact. nih.govresearchgate.netresearchgate.net

Piperazine derivatives have shown considerable promise as antifungal agents. researchgate.netmanipal.eduresearchgate.net For instance, some piperazine-azole hybrids have demonstrated broad-spectrum activity against various fungal strains, including those resistant to existing drugs. nih.govacs.org These compounds often work by inhibiting key fungal enzymes, such as 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. nih.govacs.org The development of novel piperazine-based antifungals is an active area of research aimed at combating the rise of drug-resistant fungal infections. nih.govresearchgate.net

The piperazine nucleus is a key substructure in many antidepressant medications. nih.govbohrium.comresearchgate.net Phenylpiperazine antidepressants, for example, act as serotonin (B10506) (5-HT2) reuptake inhibitors and/or receptor blockers. drugs.com The piperazine moiety in these drugs often plays a crucial role in their binding to serotonin transporters and receptors, which are key targets in the treatment of depression. nih.govresearchgate.net The favorable central nervous system (CNS) pharmacokinetic profile of many piperazine derivatives contributes to their effectiveness in treating neurological disorders. bohrium.comresearchgate.net

The piperazine scaffold has been extensively utilized in the development of antiviral drugs, particularly those targeting the human immunodeficiency virus type 1 (HIV-1). nih.govnih.gov Incorporation of a piperazine moiety has been shown to significantly enhance the anti-HIV activity of various compounds. nih.gov Piperazine-based inhibitors have been designed to target different stages of the HIV-1 life cycle, including viral entry, reverse transcription, and protease activity. nih.govbiorxiv.orgosti.gov For example, bisheteroarylpiperazines are a class of potent HIV-1 reverse transcriptase inhibitors. nih.gov The piperazine ring in these inhibitors is often critical for their interaction with the viral enzymes, making it a vital component of their pharmacophore. nih.govarabjchem.org

Serotonin Receptor (5-HT) Antagonists/Agonists

Piperazine derivatives are particularly prominent as ligands for serotonin (5-HT) receptors, which are crucial targets for treating psychiatric disorders like anxiety and depression. nih.gov Arylpiperazine derivatives represent one of the most significant classes of ligands for the 5-HT(1A) receptor subtype. nih.gov

Putative anxiolytic drugs such as buspirone and ipsapirone are well-known piperazine analogs that act as agonists at 5-HT1A receptors. nih.gov Their mechanism involves interaction with these receptors, which are negatively coupled with adenylate cyclase in hippocampal neurons. nih.gov Other derivatives, like trifluoromethylphenylpiperazine (TFMPP) , also demonstrate this agonist activity. nih.gov

The versatility of the piperazine scaffold allows for the development of both agonists and antagonists. For instance, WAY-100635 is a potent and selective 5-HT(1A) receptor antagonist. acs.org Research has also focused on creating long-chain arylpiperazine derivatives that can target multiple serotonin receptors simultaneously, such as dual 5-HT(7)R/5-HT(1A)R ligands or mixed 5-HT(7)R/5-HT(1A)R/5-HT(2A)R ligands, which are being investigated for complex conditions like Autism Spectrum Disorder. acs.org

| Compound/Derivative Class | Receptor Target(s) | Activity | Therapeutic Application |

| Buspirone, Ipsapirone | 5-HT1A | Agonist | Anxiolytic nih.govnih.gov |

| WAY-100635 | 5-HT1A | Antagonist | Research Tool, Antidepressant acs.orggoogle.com |

| Long-chain arylpiperazines | 5-HT1A, 5-HT2A, 5-HT7 | Mixed Agonist/Antagonist | Autism, Cognition Disorders acs.orggoogle.com |

| SLV313 | D2/3, 5-HT1A | Antagonist, Agonist | Antipsychotic ijrrjournal.com |

Anticancer Agents

The piperazine ring is a key structural component in numerous anticancer drugs, including some approved by the FDA. tubitak.gov.tr Its presence can confer the ability to inhibit the cell cycle, stop the formation of new blood vessels (angiogenesis), and interact with DNA. nih.gov The flexible binding nature of the piperazine scaffold allows it to interact with a variety of biological targets relevant to cancer therapy. nih.gov

Researchers have successfully conjugated piperazine with various molecules to enhance their antitumor activity. For example, novel vindoline-piperazine conjugates have shown significant antiproliferative effects. mdpi.com One derivative, containing a [4-(trifluoromethyl)benzyl]piperazine moiety, was particularly effective against a breast cancer cell line (MDA-MB-468) with a growth inhibition (GI₅₀) value of 1.00 μM. mdpi.comnih.gov Another derivative demonstrated high efficacy against colon cancer, with a growth percentage rate of -84.40% on the KM12 cell line. mdpi.com

Furthermore, newly synthesized piperazine derivatives, PD-1 and PD-2 , effectively inhibited the growth of liver cancer (HepG2) cells in a dose-dependent manner, with PD-2 showing up to 90.45% inhibition at a concentration of 100 µg/mL. rjeid.com

| Derivative Class | Cancer Type / Cell Line | Key Findings |

| Vindoline-piperazine conjugate (with [4-(trifluoromethyl)benzyl]piperazine) | Breast Cancer (MDA-MB-468) | GI₅₀ = 1.00 μM mdpi.comnih.gov |

| Vindoline-piperazine conjugate (with N-bis(4-fluorophenyl)methyl piperazine) | Non-Small Cell Lung Cancer (HOP-92) | GI₅₀ = 1.35 μM nih.gov |

| Vindoline-piperazine conjugate (Derivative 17) | Colon Cancer (KM12) | Growth percent rate of -84.40% mdpi.com |

| PD-2 | Liver Cancer (HepG2) | Up to 90.45% growth inhibition at 100 µg/mL rjeid.com |

Antimalarials

The emergence of drug-resistant strains of malaria parasites necessitates the development of new antimalarial agents, and piperazine derivatives have shown significant promise in this area. nih.gov Aryl piperazine derivatives have been synthesized and evaluated for their ability to inhibit the growth of the chloroquine-resistant FCR-3 strain of Plasmodium falciparum. nih.gov

One of the most active compounds identified was 1-(4-fluoronaphthyl)-3-[4-(4-nitro-2-trifluoromethylphenyl)piperazin-1-yl] propan-1-ol , which was found to be highly active against P. falciparum with a half-maximal inhibitory concentration (IC₅₀) of 0.5 μM. nih.gov Molecular docking studies suggested that this compound binds to the active site of the Plasmodium plasmepsin II enzyme. nih.gov

Another line of research has focused on developing piperazine-containing 4(1H)-quinolones. These compounds were designed to improve upon the poor solubility of earlier antimalarials. nih.gov An N-Phenylpiperazinyl-4(1H)-quinolone (compound 8a) was the most active in this series, with EC₅₀ values of 4.5 nM against the W2 strain and 250 nM against the TM90-C2B strain. nih.gov

Anxiolytics

Piperazine derivatives are a cornerstone of anxiolytic drug development, largely due to their activity on monoamine pathways. nih.gov As mentioned previously, buspirone is a classic example of a piperazine-based anxiolytic that is not structurally related to benzodiazepines. nih.gov It functions as an agonist at 5-HT1A receptors. nih.govnih.gov

More recent research continues to explore new piperazine compounds for their anxiety-reducing potential. In one study, newly designed derivatives, LQFM211 and LQFM213 , were found to produce anxiolytic-like effects in animal models. The effects of LQFM213 were blocked by a 5-HT1A receptor antagonist, confirming the involvement of the serotonergic system in its mechanism of action. cdnsciencepub.com

Cognition Enhancers

The piperazine scaffold has been extensively used to design nootropic agents, or cognition enhancers, for treating conditions like Alzheimer's disease. nih.govgoogle.com A primary strategy involves the inhibition of the enzyme acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine.

A series of novel piperazine derivatives were designed as AChE inhibitors. nih.gov Two of the most promising compounds, 1d and 3c , exhibited excellent IC₅₀ values of 2.23 μM and 1.05 μM, respectively. nih.gov These compounds were also able to reverse memory deficits induced by scopolamine (B1681570) in animal models. nih.govresearchgate.net In another study, 4-(N-acetylamino)phenol derived piperazine hybrids were developed, with compound 2d showing a potent IC₅₀ value of 0.49 μM for AChE inhibition. nih.gov Acridine-piperazine hybrids have also been investigated, with compound 5c emerging as the most potent, having an IC₅₀ of 0.33 μM. sci-hub.se

| Compound | Target | IC₅₀ Value |

| 1d | Acetylcholinesterase (AChE) | 2.23 μM nih.govresearchgate.net |

| 3c | Acetylcholinesterase (AChE) | 1.05 μM nih.govresearchgate.net |

| 2d | Acetylcholinesterase (AChE) | 0.49 μM nih.gov |

| 5c | Acetylcholinesterase (AChE) | 0.33 μM sci-hub.se |

Antimicrobial and Antibacterial Activities

With the growing problem of microbial resistance, there is a critical need for novel antimicrobial agents. derpharmachemica.com Piperazine derivatives have demonstrated a broad spectrum of activity against various bacteria and fungi. apjhs.comderpharmachemica.com

For instance, chalcones containing a piperazine moiety were found to be active against Staphylococcus aureus and Escherichia coli. derpharmachemica.com Ciprofloxacin, a well-known antibiotic, has been hybridized with other molecules via its piperazine ring to create derivatives with enhanced activity against both standard and resistant bacterial strains. sci-hub.se A ciprofloxacin-sulfanilamide conjugate (14b) proved to be the most potent in one series, with a minimum inhibitory concentration (MIC) of 0.5 µg/mL against Gram-positive strains and 1 µg/mL against Gram-negative strains. sci-hub.se

Other studies have shown that piperazine derivatives can be effective against Pseudomonas aeruginosa and the fungus Candida albicans. rjeid.comresearchgate.net However, resistance has been observed, with some synthesized derivatives showing strong resistance against Staphylococcus aureus. rjeid.com

Anti-inflammatory

Piperazine derivatives have incredible potential as anti-inflammatory agents. thieme-connect.com They can act as antagonists for histamine (B1213489) and serotonin receptors, which play a role in inflammation. nih.gov

A series of methyl salicylate (B1505791) derivatives bearing a piperazine moiety were synthesized and showed potent anti-inflammatory activities in animal models. nih.gov Notably, the activities of compounds M15 and M16 were higher than that of aspirin (B1665792) and comparable to the standard drug indomethacin. nih.gov In a separate study, piperazine derivatives containing a 1,4-benzodioxan moiety also showed significant anti-inflammatory effects, with compound 6a being 1.3 times more active than diclofenac (B195802) in a mouse ear-swelling model. semanticscholar.org Furthermore, novel piperazine-substituted indole (B1671886) derivatives have been shown to have higher anti-inflammatory activity than acetylsalicylic acid (ASA), with docking studies suggesting they may act by inhibiting the COX-2 enzyme. jrespharm.com

Antidiabetic

The piperazine scaffold is a key component in the development of new antidiabetic agents. nih.gov Researchers have explored its use in creating compounds that can help manage type 2 diabetes mellitus, a condition characterized by insulin (B600854) resistance and high blood sugar. pharmaceuticaljournal.netpensoft.net

One approach involves designing piperazine derivatives that act as inhibitors of enzymes like α-glucosidase and dipeptidyl peptidase-4 (DPP-4). pensoft.netnih.gov For instance, a series of quinoline-benzimidazole compounds bearing a piperazine acetamide (B32628) moiety were synthesized and evaluated for their α-glucosidase inhibitory potential. One compound in this series demonstrated significantly higher efficacy than the standard drug, acarbose. nih.gov Molecular docking studies have further supported the potential of these compounds by revealing strong binding interactions with the active site of the α-glucosidase enzyme. nih.gov

Another area of investigation is the development of piperazine-based Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) agonists. pharmaceuticaljournal.net PPARγ is a key regulator of glucose metabolism and insulin sensitivity. pharmaceuticaljournal.net While existing PPARγ agonists can have undesirable side effects, novel piperazine derivatives are being designed to offer a safer and more effective alternative. pharmaceuticaljournal.net Computational studies have shown that the piperazine scaffold can interact favorably with the ligand-binding domain of PPARγ. pharmaceuticaljournal.net

Anticonvulsant Activities

The piperazine nucleus is also a significant feature in the design of anticonvulsant agents for conditions like epilepsy. wisdomlib.orgnih.gov Many existing antiepileptic drugs are not effective for all patients, and can have significant side effects, driving the search for new therapeutic options. uj.edu.pl

Research has shown that various piperazine derivatives exhibit anticonvulsant properties. nih.gov For example, N-phenyl piperazine derivatives have been reported to have anticonvulsant activity. biomedpharmajournal.org Additionally, studies on 1,4-substituted piperazine derivatives have demonstrated their potential in animal models of seizures, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scMet) tests. researchgate.net In one study, a specific piperazine clubbed with a 1,2,4-triazine (B1199460) derivative showed potent anticonvulsant activity in both MES and scPTZ models in mice, with a high protective index, indicating a favorable safety profile. researchgate.net

The mechanism of action for the anticonvulsant effects of piperazine derivatives can involve the modulation of neurotransmission. For instance, some derivatives may block excitatory neurotransmission at glutamate (B1630785) receptors. wisdomlib.org The structural flexibility of the piperazine ring allows for modifications that can enhance their anticonvulsant activity. uj.edu.pl

Potential Treatments for Neurodegenerative Diseases (e.g., Parkinson's, Alzheimer's)

The piperazine scaffold is being actively investigated for its potential in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. google.comresearchgate.net These complex diseases often involve multiple pathological pathways, making multi-target drugs a promising therapeutic strategy. researchgate.net

In the context of Alzheimer's disease, piperazine derivatives have been designed as multi-target agents that can, for example, inhibit both acetylcholinesterase (AChE) and the aggregation of amyloid-beta (Aβ) plaques, two key pathological hallmarks of the disease. mdpi.com For instance, benzothiazole-piperazine hybrids have shown the ability to inhibit AChE and Aβ aggregation and improve cognitive function in animal models. mdpi.com Similarly, oxadiazole-piperazine conjugates have been developed as inhibitors of cholinesterases and BACE-1, another enzyme involved in Aβ production. acs.org

For Parkinson's disease, research has explored the use of piperazine derivatives to protect neurons from degeneration. google.com Some studies have focused on the neuroprotective effects of piperazine phenothiazine (B1677639) derivatives. google.com Additionally, substituted piperazine derivatives are being investigated for their ability to inhibit specific proteins, like ArfGAP1, which are implicated in the pathology of Parkinson's disease, particularly in cases with LRRK2 mutations. google.com

Overview of 1-Boc-4-(3-Formylphenyl)piperazine as a Chemical Compound for Research

This compound is a chemical compound with the molecular formula C₁₆H₂₂N₂O₃. nih.gov It is also known by other names such as tert-butyl 4-(3-formylphenyl)piperazine-1-carboxylate. nih.gov This compound is available from various chemical suppliers and is primarily used for research purposes. chemicalbook.comavantorsciences.coma2bchem.comlookchem.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₂N₂O₃ nih.gov |

| Molecular Weight | 290.36 g/mol nih.gov |

| IUPAC Name | tert-butyl 4-(3-formylphenyl)piperazine-1-carboxylate nih.gov |

| CAS Number | 1257849-25-4 nih.gov |

| Appearance | Yellow powder lookchem.com |

| Purity | ≥95% avantorsciences.com |

| Storage | Sealed refrigeration lookchem.com |

Structural Context within Functionalized Piperazines

This compound belongs to the class of functionalized piperazines. Its structure consists of a central piperazine ring with two key substituents. At one nitrogen atom, there is a tert-butyloxycarbonyl (Boc) protecting group. The Boc group is a common protecting group in organic synthesis, used to temporarily block the reactivity of the nitrogen atom, allowing for selective reactions at other parts of the molecule.

At the other nitrogen atom of the piperazine ring, a 3-formylphenyl group is attached. This group consists of a phenyl (benzene) ring with a formyl (aldehyde) group at the meta-position. The presence of the aldehyde group makes this compound a useful building block in various chemical reactions.

General Utility in Organic Synthesis and Medicinal Chemistry

This compound serves as a versatile intermediate in organic synthesis and medicinal chemistry. sigmaaldrich.com The aldehyde group can undergo a wide range of chemical transformations, such as reduction to an alcohol, oxidation to a carboxylic acid, or conversion into other functional groups through reactions like reductive amination and Wittig reactions.

The Boc-protected piperazine moiety allows for the introduction of this important heterocyclic scaffold into larger, more complex molecules. The Boc group can be easily removed under acidic conditions to reveal the free amine, which can then be further functionalized. This step-wise approach provides chemists with precise control over the synthesis of new compounds.

In the context of medicinal chemistry, this compound can be used as a starting material for the synthesis of new drug candidates. For example, it has been used in the development of potential treatments for autoimmune diseases. chemicalbook.com The ability to modify both the formylphenyl group and the piperazine ring allows for the creation of a diverse library of compounds that can be screened for various biological activities, including those targeting neurodegenerative diseases and metabolic disorders. google.comacs.org

Structure

3D Structure

特性

IUPAC Name |

tert-butyl 4-(3-formylphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-9-7-17(8-10-18)14-6-4-5-13(11-14)12-19/h4-6,11-12H,7-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZWDNBEXXXPQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 1 Boc 4 3 Formylphenyl Piperazine

Reactions Involving the Formyl Group

The formyl group attached to the phenyl ring is an aromatic aldehyde, which imparts characteristic reactivity. It serves as a key handle for molecular elaboration through a variety of well-established carbonyl chemistries.

Aldehyde and Ketone Reactions

The aldehyde functionality of 1-Boc-4-(3-Formylphenyl)piperazine is susceptible to nucleophilic attack and oxidation/reduction reactions, making it a versatile point for modification.

Reductive Amination: This reaction is a cornerstone of amine synthesis and involves the reaction of the aldehyde with a primary or secondary amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This method allows for the direct coupling of the piperazine-containing scaffold to a wide array of amine-bearing molecules.

Oxidation: The formyl group can be readily oxidized to a carboxylic acid. This transformation is typically achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). Milder conditions can also be employed. This conversion is fundamental for preparing derivatives where a carboxylate linkage is desired, such as in the formation of esters or amides at the phenyl ring.

Reduction: The aldehyde can be reduced to a primary alcohol (a hydroxymethyl group). This is commonly accomplished using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting benzyl (B1604629) alcohol derivative provides a new site for further functionalization, for instance, through etherification or esterification.

Wittig Reaction: The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. wikipedia.org The formyl group of this compound can react with a phosphonium (B103445) ylide (a Wittig reagent) to form a carbon-carbon double bond, replacing the carbonyl C=O with a C=C bond. lumenlearning.comlibretexts.org This reaction is highly versatile, tolerates a wide range of functional groups, and allows for the precise installation of substituted vinyl groups. wikipedia.orgorganic-chemistry.org The stereochemistry of the resulting alkene is influenced by the nature of the ylide used. wikipedia.org

Table 1: Summary of Reactions at the Formyl Group

| Reaction Type | Reagents | Product Functional Group |

| Reductive Amination | R¹R²NH, NaBH(OAc)₃ | Amine (-CH₂-NR¹R²) |

| Oxidation | KMnO₄ or Jones Reagent | Carboxylic Acid (-COOH) |

| Reduction | NaBH₄ or LiAlH₄ | Alcohol (-CH₂OH) |

| Wittig Reaction | Ph₃P=CHR | Alkene (-CH=CHR) |

Derivatization for Analytical Purposes (e.g., HPLC-UV)

For quantitative analysis by High-Performance Liquid Chromatography (HPLC) with UV detection, derivatization is often necessary, especially for compounds that lack a strong chromophore or when analyzing trace amounts. Aldehydes are frequently derivatized to enhance their UV absorbance at a specific wavelength, moving their detection away from potential interferences. youngin.comhitachi-hightech.com

A widely used and official EPA-approved method for the analysis of carbonyl compounds involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). fishersci.comepa.gov In an acidic medium, the formyl group of this compound reacts with DNPH to form a stable 2,4-dinitrophenylhydrazone derivative. This new derivative is brightly colored and possesses a strong chromophore, allowing for sensitive detection by HPLC-UV, typically around a wavelength of 360 nm. youngin.comfishersci.com This technique is robust and allows for the accurate quantification of the parent aldehyde in various sample matrices. epa.gov

Reactions Involving the Piperazine (B1678402) Nitrogen Atoms

The reactivity of the piperazine ring is dictated by its two nitrogen atoms. In this compound, the N-1 nitrogen is protected as a carbamate (B1207046), rendering it unreactive under most conditions. The N-4 nitrogen is a tertiary amine integrated into an N-aryl system, making it a poor nucleophile. Therefore, to engage the piperazine ring in common nucleophilic reactions, the Boc protecting group must first be removed. This deprotection is typically achieved under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid), liberating a secondary amine at the N-1 position. nih.gov This newly exposed amine is a potent nucleophile and the primary site for subsequent derivatization.

Amidation Reactions

Following Boc deprotection, the resulting 4-(3-formylphenyl)piperazine possesses a reactive secondary amine that readily undergoes amidation. This reaction involves coupling with a carboxylic acid or its activated derivative (like an acyl chloride or acid anhydride) to form a stable amide bond. This is a crucial reaction for building larger molecules and is widely employed in the synthesis of pharmaceuticals. chemicalbook.com Amidation reactions are often facilitated by coupling agents that activate the carboxylic acid, such as carbodiimides (e.g., DCC, EDC) or triazine-based reagents.

Acylation Reactions

Acylation is a broad class of reactions that includes amidation. After deprotection of the Boc group, the secondary amine can react with various acylating agents. For example, reaction with acyl halides or anhydrides introduces an acyl group onto the piperazine nitrogen. This process is fundamental for synthesizing a wide range of functional derivatives.

Nucleophilic Substitutions

The deprotected secondary amine of the piperazine ring is an effective nucleophile. researchgate.net It can participate in nucleophilic substitution reactions with various electrophiles. A common application is N-alkylation, where the amine reacts with an alkyl halide to form a new carbon-nitrogen bond, resulting in a tertiary amine. ambeed.com Another important class of this reaction is the nucleophilic aromatic substitution (SNAr), where the piperazine nitrogen displaces a leaving group (typically a halide) from an electron-deficient aromatic or heteroaromatic ring. nih.gov This reaction is a key step in the synthesis of many N-arylpiperazine-containing drug molecules.

Table 2: Reactivity of the Piperazine Moiety (Post-Boc Deprotection)

| Reaction Type | Electrophile | Reagents/Conditions | Product Linkage/Group |

| Amidation | Carboxylic Acid | EDC, HOBt | Amide |

| Acylation | Acyl Halide | Base (e.g., Et₃N) | Amide |

| N-Alkylation | Alkyl Halide | Base (e.g., K₂CO₃) | Tertiary Amine |

| SNAr | Electron-deficient Aryl Halide | Base, Heat | N-Aryl Bond |

Boc Cleavage and Subsequent Functionalization

The removal of the Boc protecting group is a critical step in the elaboration of the this compound scaffold, unmasking the secondary amine of the piperazine ring for further chemical modification.

Formation of Free Amines

The cleavage of the Boc group is typically accomplished under acidic conditions. A common and effective method involves the use of trifluoroacetic acid (TFA) in a suitable solvent such as dichloromethane (B109758) (DCM). The reaction proceeds by protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation, which is then quenched or evolves as isobutylene. This process efficiently yields the corresponding trifluoroacetate (B77799) salt of the deprotected piperazine. Subsequent neutralization with a base, such as sodium bicarbonate or an amine base, liberates the free secondary amine, 1-(3-Formylphenyl)piperazine.

Standard protocols for Boc deprotection often involve treating the substrate with a solution of TFA in DCM, with concentrations typically ranging from 20% to 50% (v/v). The reaction is generally carried out at room temperature and is often complete within a few hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Table 1: Representative Conditions for Boc Deprotection

| Reagent | Solvent | Temperature | Typical Reaction Time |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1-4 hours |

| Hydrochloric Acid (HCl) | Dioxane or Methanol (B129727) | Room Temperature | 1-4 hours |

Further Derivatization of Deprotected Piperazines

Once the piperazine nitrogen is deprotected, it becomes a versatile nucleophile, enabling a wide range of functionalization reactions. The resulting 1-(3-Formylphenyl)piperazine can undergo various transformations at the secondary amine position, including N-alkylation and reductive amination.

N-Alkylation: The secondary amine can be readily alkylated using various alkyl halides (e.g., iodides, bromides, or chlorides) in the presence of a base such as potassium carbonate or triethylamine. This reaction introduces a diverse range of alkyl or substituted alkyl groups onto the piperazine ring.

Reductive Amination: The free amine can also participate in reductive amination reactions with aldehydes or ketones. This two-step, one-pot process involves the initial formation of an iminium ion intermediate upon reaction of the amine with a carbonyl compound, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride to yield the corresponding tertiary amine. This method is particularly useful for introducing more complex and functionalized substituents.

These derivatization strategies, coupled with the reactivity of the formyl group, allow for the creation of extensive libraries of compounds with diverse pharmacological properties.

Palladium-Catalyzed Reactions

The aryl-piperazine moiety in this compound and its derivatives makes it a suitable substrate for a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions are instrumental in forming carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecular architectures.

Cross-Coupling Reactions

While the phenyl ring of this compound itself can be considered for cross-coupling if appropriately functionalized (e.g., with a halide), a more common strategy involves using a halogenated precursor to synthesize this compound via a cross-coupling reaction. For instance, a Suzuki-Miyaura coupling between a piperazine derivative and a bromophenyl aldehyde derivative is a viable synthetic route.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organohalide or triflate. tcichemicals.comnih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups, including the formyl group present in the target molecule's precursor. tcichemicals.com

Table 2: Key Components of a Typical Suzuki-Miyaura Coupling

| Component | Example | Role |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyzes the cross-coupling |

| Ligand | Triphenylphosphine (PPh₃), dppf | Stabilizes the palladium catalyst |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Promotes transmetalation |

| Organoboron Reagent | Arylboronic acid | Source of the aryl group |

| Organohalide | Aryl bromide or iodide | Electrophilic partner |

| Solvent | Toluene, Dioxane, DMF | Reaction medium |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org In the context of this compound, this reaction is highly relevant for both its synthesis and further derivatization. For example, the parent compound can be synthesized by coupling 1-Boc-piperazine with 3-bromobenzaldehyde (B42254) under Buchwald-Hartwig conditions.

Conversely, after deprotection, the resulting 1-(3-Formylphenyl)piperazine can act as the amine component in a Buchwald-Hartwig reaction with various aryl or heteroaryl halides. This allows for the synthesis of a wide range of N,N'-diarylpiperazine derivatives. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the reaction and can influence the scope of both the amine and the aryl halide coupling partners.

Decarboxylative Allylic Alkylation

Palladium-catalyzed decarboxylative allylic alkylation is a powerful method for the formation of carbon-carbon bonds. This reaction typically involves the coupling of an allyl ester with a nucleophile, where the carboxylate group is expelled as carbon dioxide. While direct application on this compound is not straightforward, derivatives of the deprotected piperazine could potentially be employed in such transformations.

For instance, the secondary amine of 1-(3-Formylphenyl)piperazine could be functionalized with a substrate containing an allylic carbonate or ester. Subsequent intramolecular or intermolecular palladium-catalyzed decarboxylative allylic alkylation could then be used to form a new carbon-carbon bond, leading to more complex and constrained molecular scaffolds. The success of such a reaction would depend on the careful design of the substrate and the selection of appropriate catalytic conditions.

Applications As a Synthetic Building Block and Intermediate

Role in Pharmaceutical Synthesis and Drug Discovery

The piperazine (B1678402) scaffold is considered a "privileged structure" in medicinal chemistry, as it is a core component in a wide range of biologically active compounds targeting various therapeutic areas, including antiviral, antidepressant, and antifungal agents. sigmaaldrich.com 1-Boc-4-(3-formylphenyl)piperazine serves as a key building block in this context, enabling the synthesis of complex molecules for pharmaceutical research. lookchem.com

Precursor for Biologically Active Compounds

This compound is a direct precursor to a variety of compounds with demonstrated or potential biological activity. lookchem.comsigmaaldrich.com For instance, it has been identified as a useful starting material for compounds intended to treat autoimmune diseases. chemicalbook.com The dual functionality of the molecule is key to its role as a precursor. The formyl group can undergo reactions such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid, while the Boc-protected piperazine moiety can be deprotected to reveal a secondary amine, which is then available for amidation, alkylation, or arylation reactions. This allows for the systematic construction of target molecules. The combination of a piperazine and other functional groups, such as boronic acids, within a single molecule can lead to novel biological activities. researchgate.net

Intermediate in Drug Development

This compound is frequently classified as a crucial intermediate in multi-step synthetic pathways aimed at producing drug candidates. lookchem.comchemicalbook.com Its utility lies in its ability to connect different molecular fragments. In a typical synthetic route, the formyl group might be modified first, followed by the removal of the Boc protecting group and subsequent reaction at the piperazine nitrogen. This stepwise modification is a cornerstone of modern drug development, allowing for the controlled and planned assembly of complex molecular architectures. cymitquimica.com For example, related piperazine carbamates are used as intermediates in the synthesis of modulators of enzymes like Monoacylglycerol Lipase (MAGL), which are targets for pain treatment. google.com The use of stable, versatile intermediates like this compound is essential for the efficient progression of compounds through the drug development pipeline. chemsrc.com

Enabling the Development of Compound Libraries for Screening

The structural features of this compound make it an ideal scaffold for combinatorial chemistry and the generation of compound libraries. sigmaaldrich.com The presence of two distinct reactive sites (the aldehyde and the latent amine) allows for the rapid creation of a large number of structurally diverse analogs from a single core structure. By reacting the aldehyde with a set of various amines (via reductive amination) and then, after deprotection, reacting the piperazine nitrogen with a set of various carboxylic acids or alkyl halides, a matrix of new compounds can be synthesized. These libraries can then be subjected to high-throughput screening against a wide array of biological targets, such as G-protein-coupled receptors (GPCRs), to identify new hit compounds. sigmaaldrich.com This strategy significantly accelerates the early phase of drug discovery by efficiently exploring chemical space around a privileged scaffold. researchgate.net

Chemical Biology and Probe Development

In chemical biology, small molecules are used as tools or "probes" to study and manipulate biological systems. The functional groups on this compound make it a suitable starting point for the synthesis of such probes. The formyl group can be used to attach reporter tags (like fluorophores) or reactive groups for covalent labeling of proteins. Following deprotection, the piperazine nitrogen offers another site for modification, allowing for the creation of bifunctional probes. For example, a molecule could be designed with one part that binds to a specific protein target and another part that carries a fluorescent tag for visualization. The development of inhibitors for enzyme targets, such as allosteric inhibitors for P. falciparum Aspartate Transcarbamoylase, has utilized similar Boc-protected scaffolds to explore binding pockets and mechanisms of action. rug.nl

Materials Science and Polymer Chemistry

While the primary application of this compound is in pharmaceuticals, its chemical structure suggests potential utility in materials science and polymer chemistry. ambeed.comsigmaaldrich.com Aldehydes and amines are fundamental reactive groups in polymerization reactions. After deprotection of the piperazine, the molecule possesses a primary/secondary diamine equivalent and an aldehyde. These functionalities could potentially be used in step-growth polymerization to form polymers like polyimines (via reaction of the amine with the aldehyde of another monomer) or polyamides (if the aldehyde is first oxidized to a carboxylic acid). Although specific applications in this area are not extensively documented for this particular compound, its inclusion in catalogues for materials science indicates its potential as a monomer or crosslinking agent. ambeed.com

Advanced Research Topics and Future Directions

Stereoselective and Asymmetric Synthesis Involving 1-Boc-4-(3-Formylphenyl)piperazine

The synthesis of chiral piperazine (B1678402) derivatives is a major focus in medicinal chemistry, as the stereochemistry of a molecule is critical to its pharmacological activity. rsc.org While much of the existing diversity in piperazine-containing drugs comes from substitution at the nitrogen atoms, significant unexplored chemical space lies in the asymmetric functionalization of the carbon backbone. rsc.org this compound serves as a key precursor for two main stereoselective strategies: reactions at the formyl group and functionalization of the piperazine ring itself.

Advanced methods for the asymmetric functionalization of the piperazine ring often rely on the direct, enantioselective lithiation of the α-carbon, followed by trapping with an electrophile. nih.gov A well-established method utilizes a combination of s-BuLi and a chiral ligand like (-)-sparteine (B7772259) or a (+)-sparteine surrogate to achieve high enantioselectivity. nih.govbeilstein-journals.org This approach, proven effective for N-Boc piperazines, could be applied to this compound to introduce substituents at the C-2 or C-6 positions of the piperazine ring with high stereocontrol. nih.govbeilstein-journals.org Mechanistic studies have shown that the choice of electrophile and the substituent on the distal nitrogen can unexpectedly influence both the yield and the enantioselectivity of the reaction. nih.gov

Furthermore, the formyl group on the phenyl ring is a prime handle for asymmetric transformations, such as nucleophilic additions (e.g., Grignard or organolithium reagents) or reductive aminations, to create a new stereocenter on the side chain. The development of chiral catalysts for these transformations would allow for the synthesis of a wide array of enantiomerically pure derivatives from this single, achiral starting material.

Flow Chemistry Applications for Scalability and Efficiency

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in chemical synthesis, including enhanced safety, precise control over reaction parameters, and improved scalability. dfc-kyoto.co.jp The synthesis of piperazine derivatives, including this compound and its subsequent products, is well-suited for flow chemistry applications.

The synthesis of the core intermediate, 1-Boc-piperazine, has been successfully optimized in flow systems. rsc.org For instance, a solution of piperazine in methanol (B129727) can be continuously mixed with a solution of Boc-anhydride in a flow reactor, allowing for efficient and scalable production of the mono-protected product. rsc.org This process can be integrated into a multi-step flow synthesis. Following the formation of 1-Boc-piperazine, a subsequent module could introduce the 3-formylphenyl group via a nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction in-line.

A potential continuous flow process for producing derivatives from this compound could involve the following stages:

Upstream Synthesis : Continuous production of 1-Boc-piperazine. rsc.org

Arylation : A packed-bed reactor containing a palladium catalyst for the coupling of 1-Boc-piperazine with 3-fluorobenzaldehyde (B1666160) or a related aryl halide.

Downstream Derivatization : The output stream containing this compound could be directly fed into another reactor for a subsequent transformation, such as a reductive amination using a stream of an amine and a reducing agent (e.g., H₂ over a catalyst).

This integrated approach minimizes manual handling of intermediates, reduces reaction times, and allows for efficient, on-demand production, which is highly desirable in pharmaceutical manufacturing. dfc-kyoto.co.jpmdpi.com

Computational Chemistry and Molecular Modeling Studies

Computational methods are indispensable tools in modern drug discovery for predicting molecular properties, understanding reaction mechanisms, and guiding the design of new drug candidates. Derivatives of this compound are excellent subjects for such in silico studies.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor. nih.gov Arylpiperazine derivatives are known to bind to a wide range of biological targets, including G protein-coupled receptors (GPCRs), enzymes, and ion channels. mdpi.com Derivatives synthesized from this compound can be screened computationally against various protein targets to prioritize which compounds to synthesize and test experimentally. smolecule.combiomedpharmajournal.org

For example, docking studies on N-phenyl piperazine derivatives against the α-amylase enzyme have shown strong binding energies, identifying key interactions like hydrogen bonding and pi-pi stacking. biomedpharmajournal.org Similarly, piperazine analogs have been docked into the active site of thymidine (B127349) phosphorylase, an attractive target in cancer therapy, revealing that the synthesized compounds could form stronger hydrogen bond networks than existing standards. nih.gov These studies underscore the potential of using docking to evaluate derivatives of this compound as potential therapeutic agents.

Table 1: Representative Docking Scores of Piperazine Derivatives Against Various Biological Targets This table presents example data from published studies on similar compounds to illustrate the application of molecular docking.

| Compound Class | Target Protein | PDB ID | Representative Docking Score (kcal/mol) | Reference |

|---|---|---|---|---|

| N-phenyl piperazine derivative (P22) | α-amylase | 1HNY | -8.49 | biomedpharmajournal.org |

| N-phenyl piperazine derivative (P6) | α-amylase | 1HNY | -8.44 | biomedpharmajournal.org |

| Piperazine analog | Thymidine Phosphorylase | - | - | nih.gov |

| Arylpiperazine derivative | 5-HT1A Receptor | - | - | mdpi.com |

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. researchgate.net For this compound, DFT calculations can provide valuable insights into its chemical behavior. Analysis of Frontier Molecular Orbitals (HOMO and LUMO) can predict the most likely sites for nucleophilic and electrophilic attack, helping to rationalize reaction outcomes. researchgate.netias.ac.in

DFT studies on structurally related N-substituted piperazines have been used to calculate quantum chemical reactivity descriptors and map electrostatic surface potentials. researchgate.net These calculations help in understanding properties like lipophilicity and how different substituents on the piperazine scaffold influence its interaction with biological targets. researchgate.net For derivatives of this compound, DFT could be used to study the mechanism of its reactions, analyze the stability of intermediates, and predict the impact of further substitutions on its electronic properties.

Table 2: Example of Calculated DFT Parameters for Piperazine Derivatives This table shows example data from a DFT study on N-phenyl piperazine derivatives to demonstrate the types of parameters that can be calculated.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) | Reference |

|---|---|---|---|---|---|

| P6 | -6.21 | -1.54 | 4.67 | 4.51 | biomedpharmajournal.org |

| P7 | -6.19 | -1.71 | 4.48 | 4.11 | biomedpharmajournal.org |

| P22 | -6.20 | -1.49 | 4.71 | 5.23 | biomedpharmajournal.org |

Development of Novel Reagents and Catalysts for Transformations

The transformation of this compound into more complex molecules relies on the use of efficient and selective reagents and catalysts. Research in this area focuses on developing new catalytic systems that can functionalize the piperazine core or its substituents under mild and practical conditions.

For instance, photoredox catalysis has emerged as a powerful tool for the C-H functionalization of N-Boc piperazines. nsf.gov Using catalysts like Ir(ppy)₃ under visible light irradiation, it is possible to directly couple N-Boc piperazines with aryl or vinyl groups at the α-carbon position. nsf.gov Such methods could be applied to derivatives of this compound to further elaborate its structure.

The Buchwald-Hartwig amination is a key reaction for forming C-N bonds and is used to synthesize arylpiperazines. chemicalbook.com The development of novel, air- and moisture-stable palladium pre-catalysts continues to improve the efficiency and scope of these reactions. sigmaaldrich.com Furthermore, organocatalysis offers new pathways for transformations. Catalytic, redox-neutral aza-Wittig reactions, for example, could be employed to convert the formyl group of this compound into an imine and subsequently into other functional groups, avoiding the use of stoichiometric phosphine (B1218219) reagents. whiterose.ac.uk

Table 3: Examples of Modern Catalytic Systems for Piperazine Functionalization

| Reaction Type | Catalyst System | Potential Application to Target Compound | Reference |

|---|---|---|---|

| Photoredox C-H Arylation | Ir(ppy)₃ / Visible Light | Functionalization of the piperazine C-H bond | nsf.gov |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Ligand | Synthesis of the core arylpiperazine structure | chemicalbook.com |

| Aryl Chloride Amination | 2-(2'-Di-tert-butylphosphine)biphenylpalladium(II) acetate | Synthesis of the core arylpiperazine structure | sigmaaldrich.com |

| Aza-Wittig Reaction | Bicyclic Phospholene Oxide (organocatalyst) | Transformation of the formyl group | whiterose.ac.uk |

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. nih.gov this compound is an excellent starting scaffold for generating chemical libraries for SAR studies. smolecule.com The reactive aldehyde group can be easily converted into a wide variety of functional groups, including alcohols, amines, imines, oximes, and carboxylic acids, through standard chemical transformations.

After deprotection of the Boc group, the secondary amine of the piperazine ring can be further functionalized. This dual reactivity allows for systematic modifications at two different points of the molecule. By synthesizing a matrix of derivatives and evaluating their biological activity, researchers can build a comprehensive SAR model. nih.govmdpi.com For example, studies on other arylpiperazine series have shown that factors like the nature of the substituent on the phenyl ring and the lipophilicity of the molecule are critical for activity. mdpi.com An SAR study on derivatives from this compound would aim to identify which functional groups and structural motifs lead to optimal potency and selectivity for a given biological target.

Table 4: Hypothetical SAR Table for Derivatives of this compound This table illustrates a conceptual SAR study, showing how modifications could influence biological activity.

| R' Group (from -CHO) | R" Group (at N-4) | Biological Activity (e.g., IC₅₀) |

|---|---|---|

| -CH₂OH | H | Baseline |

| -COOH | H | Increased/Decreased |

| -CH=N-OH | H | Increased/Decreased |

| -CH₂-NH-Benzyl | H | Increased/Decreased |

| -CH₂OH | Methyl | Increased/Decreased |

| -CH₂OH | Benzyl (B1604629) | Increased/Decreased |

Integration with High-Throughput Experimentation (HTE)

The chemical structure of this compound, featuring a reactive aldehyde (formyl) group and a Boc-protected amine, makes it an exceptionally valuable building block for modern drug discovery campaigns that utilize High-Throughput Experimentation (HTE). HTE platforms enable the rapid synthesis and screening of thousands of compounds by running numerous reactions in parallel, often in miniaturized formats like microtiter plates. acs.orgevotec.com This approach significantly accelerates the identification of promising new chemical entities. purdue.edu

The utility of this compound in HTE is primarily centered on two key chemical transformations that have been successfully adapted for high-throughput formats:

Reductive Amination: The formyl group is an ideal electrophile for reductive amination reactions. In an HTE setting, a library of diverse primary and secondary amines can be reacted with this compound in parallel. Each well of a microplate would contain the piperazine building block, a unique amine, and a suitable reducing agent. This strategy allows for the generation of a large library of derivatives with varied substituents, which can then be directly screened for biological activity. Researchers have successfully miniaturized reductive amination for HTE, making it a cornerstone of modern medicinal chemistry. acs.org

N-Boc Deprotection: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the piperazine nitrogen. Its removal is a critical step in many synthetic pathways, allowing for further derivatization at this position. Methods for the efficient cleavage of Boc groups, for instance using acids like trifluoroacetic acid or sulfuric acid, have also been optimized for HTE workflows. acs.orgmdpi.com This allows for a two-dimensional expansion of a chemical library: first by modifying the formyl group, and subsequently by removing the Boc group and reacting the newly exposed secondary amine with another set of building blocks (e.g., carboxylic acids to form amides, or alkyl halides for alkylation).

The integration of this compound into HTE workflows streamlines the drug discovery process. It allows chemists to systematically explore the chemical space around the phenylpiperazine scaffold, rapidly generating extensive data on structure-activity relationships (SAR).

| HTE Reaction Type | Role of this compound | Potential Reactants (Library) | Outcome |

| Reductive Amination | Aldehyde Source (Electrophile) | Diverse primary/secondary amines | Generation of a large library of N-substituted benzylamine (B48309) derivatives. |

| N-Boc Deprotection | Protected Amine Source | Acidic reagents (e.g., TFA, H₂SO₄) | Exposure of the piperazine amine for further diversification. |

| Suzuki-Miyaura Coupling | Aryl Halide (if modified) | Boronic acids/esters | Creation of bi-aryl structures, expanding molecular complexity. acs.org |

Emerging Therapeutic Applications Derived from this compound Scaffolds

The phenylpiperazine motif, the core of this compound, is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This term describes a molecular framework that is capable of binding to multiple, diverse biological targets, making it a fertile starting point for drug development across various therapeutic areas. nih.govnih.gov The versatility of this compound as a synthetic intermediate allows researchers to generate libraries of novel compounds for screening against a wide range of diseases.

Emerging research and patent literature highlight several key therapeutic areas where derivatives of this scaffold are being investigated:

Central Nervous System (CNS) Disorders: The piperazine ring is a common feature in many CNS-active drugs, including agents for psychiatric disorders, Parkinson's disease, and Alzheimer's disease. nih.govchemicalbook.comresearchgate.net Modifications to the phenylpiperazine core can modulate the physicochemical properties of molecules, such as their ability to cross the blood-brain barrier and their affinity for specific neurotransmitter receptors like dopamine (B1211576) (D2) and serotonin (B10506) (5-HT1A) receptors. chemicalbook.com

Oncology: Many anticancer agents incorporate the piperazine structure. nih.govnih.gov The phenylpiperazine scaffold can be elaborated to create compounds that inhibit cancer cell proliferation, such as kinase inhibitors or compounds that interfere with other signaling pathways crucial for tumor growth.

Infectious Diseases: The scaffold has been explored for developing new antibacterial and antiviral agents. nih.govnih.gov For example, derivatives of related phenylpiperazine compounds have been investigated for their activity against Plasmodium falciparum, the parasite responsible for malaria. mdpi.com The ability to easily generate diverse libraries from starting materials like this compound is crucial for tackling challenges like antimicrobial resistance. nih.gov

Inflammatory and Autoimmune Diseases: Some sources indicate that this compound itself may be used in the context of treating autoimmune diseases. chemicalbook.com The development of derivatives from this scaffold could lead to novel anti-inflammatory agents by targeting key proteins in inflammatory cascades. nih.gov

The strategic modification of the this compound scaffold, guided by HTE and computational modeling, represents a promising avenue for the discovery of next-generation therapeutics.

| Therapeutic Area | Rationale for Phenylpiperazine Scaffold | Example of Potential Application |

| CNS Disorders | Known pharmacophore for CNS targets (e.g., D2, 5-HT1A receptors); modulates blood-brain barrier penetration. nih.govchemicalbook.com | Development of novel antipsychotic or antidepressant agents. chemicalbook.com |

| Oncology | Core structure in various anticancer drugs; allows for 3D diversity to target protein-protein interactions or enzyme active sites. nih.gov | Synthesis of kinase inhibitors or cell cycle modulators. |

| Infectious Diseases | Versatile scaffold for creating agents against bacteria, viruses, and parasites. nih.govnih.gov | Development of new antiplasmodial or antibacterial compounds. mdpi.com |

| Autoimmune Diseases | Potential to modulate immune responses. nih.govchemicalbook.com | Creation of novel anti-inflammatory drug candidates. |

Analytical and Spectroscopic Characterization in Research Contexts

Methods for Purity Assessment in Research Materials

The purity of "1-Boc-4-(3-Formylphenyl)piperazine" is a critical parameter in a research setting, as impurities can lead to ambiguous results or side reactions. Chromatographic techniques are the primary methods employed for its assessment.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common and reliable method for determining the purity of non-volatile solids like "this compound". A solution of the compound is injected into a column packed with a stationary phase (typically silica-based, like C18). A mobile phase (a solvent mixture, e.g., acetonitrile (B52724) and water) is pumped through the column. The compound and any impurities will separate based on their differential partitioning between the stationary and mobile phases. A detector, often a UV-Vis detector set to a wavelength where the aromatic ring absorbs, quantifies the amount of each component. Purity is typically reported as a percentage of the total peak area. For many N-Boc protected piperazine (B1678402) derivatives, purities exceeding 97-99% are often required for research applications.

Thin-Layer Chromatography (TLC): TLC is a simpler, faster, and more qualitative chromatographic method used frequently to monitor the progress of a chemical reaction and to quickly assess the number of components in a sample. A small spot of the compound dissolved in a solvent is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then placed in a chamber with a solvent system (eluent). As the eluent moves up the plate by capillary action, it carries the compound with it. Separation occurs based on polarity. The resulting spots are visualized, often under UV light. A single spot indicates a likely pure compound, while multiple spots suggest the presence of impurities.

Gas Chromatography (GC): For compounds with sufficient volatility and thermal stability, GC can be used. The sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (like helium or nitrogen) pushes the sample through the column, and separation occurs based on boiling point and interactions with the column's inner coating. While less common than HPLC for this specific type of compound, it can be an effective tool, particularly for identifying volatile impurities.

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, UV-Vis, HRMS)

Spectroscopic methods are indispensable for confirming that the synthesized molecule has the correct atomic connectivity and molecular structure. spectrabase.com Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for elucidating the structure of organic molecules.

¹H NMR: This technique provides information about the number and chemical environment of hydrogen atoms (protons). For "this compound", one would expect to see distinct signals for the aldehyde proton (CHO), the aromatic protons on the phenyl ring, the two sets of non-equivalent protons on the piperazine ring, and the nine equivalent protons of the tert-butyl (Boc) group.

¹³C NMR: This provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. Expected signals would include those for the carbonyl carbons (one for the aldehyde and one for the Boc group), the aromatic carbons, the piperazine carbons, and the carbons of the tert-butyl group.

| Technique | Functional Group | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H NMR | Aldehyde (-CHO) | 9.8 - 10.1 | Singlet, highly deshielded proton. |

| Aromatic (-C₆H₄) | 7.1 - 7.8 | Multiple signals (multiplets) in the aromatic region. | |

| Piperazine (-CH₂N(Boc)-CH₂-) | ~3.6 | Triplet or multiplet, adjacent to Boc-protected nitrogen. | |

| Piperazine (-CH₂N(Ar)-CH₂-) | ~3.3 | Triplet or multiplet, adjacent to aryl-substituted nitrogen. | |

| ¹³C NMR | Aldehyde Carbonyl (C=O) | 190 - 193 | Deshielded due to electronegative oxygen. |

| Boc Carbonyl (C=O) | 153 - 155 | Typical range for a carbamate (B1207046) carbonyl. | |

| Aromatic Carbons | 115 - 152 | Multiple signals corresponding to the substituted benzene (B151609) ring. | |

| Piperazine Carbons | 45 - 55 | Two distinct signals for the non-equivalent carbons. | |

| Boc Carbons (C(CH₃)₃) | ~80 (quaternary), ~28 (methyls) | Two signals for the tert-butyl group. |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. The molecule is irradiated with infrared light, and the frequencies at which bonds vibrate are measured. Key absorptions for this compound would confirm the presence of the aldehyde and the Boc protecting group.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde | C=O Stretch | 1690 - 1715 |

| Boc Group | C=O Stretch (carbamate) | 1680 - 1705 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Alkyl Groups | C-H Stretch | 2850 - 3000 |

| Amine | C-N Stretch | 1150 - 1250 |

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of the molecular mass of a compound. It can determine the mass to within a few parts per million, which allows for the unambiguous determination of the molecular formula. For "this compound" (C₁₆H₂₂N₂O₃), the expected exact mass for the protonated molecule [M+H]⁺ would be approximately 291.1703 daltons. The fragmentation pattern observed in the mass spectrum can also provide further structural confirmation.

UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions. It is particularly useful for compounds containing chromophores, such as the aromatic ring and carbonyl group in "this compound". The spectrum would show a maximum absorption wavelength (λmax), which is characteristic of the compound's electronic structure.

X-Ray Crystallography for Molecular and Crystal Structure Analysis

While no publicly available crystal structure for "this compound" has been reported, X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule.

If a suitable single crystal of the compound were grown, this technique could provide a wealth of information:

Molecular Confirmation: It would offer unequivocal proof of the compound's constitution and connectivity.

Conformational Analysis: The analysis would reveal the exact conformation of the piperazine ring (typically a chair conformation) and the relative orientation of the phenyl and Boc groups.

Structural Parameters: Precise bond lengths, bond angles, and torsion angles for the entire molecule would be determined.

Crystal Packing: It would show how individual molecules pack together in the crystal lattice, revealing any intermolecular interactions such as hydrogen bonds or π-stacking.

For example, a crystallographic study on a related compound, 1-(4-nitrobenzoyl)piperazine, revealed a monoclinic crystal system with a C2/c space group. chemicalbook.com A similar analysis for "this compound" would provide this level of detailed structural insight, which is invaluable for understanding its physical properties and potential biological interactions.

Safety and Handling Considerations in Academic Research

Hazard Classification and Precautionary Statements

While a definitive, universally adopted GHS classification for 1-Boc-4-(3-Formylphenyl)piperazine (CAS 1257849-25-4) is not consistently available across all suppliers, the hazard profiles of its closely related isomers provide critical insight into its potential risks. ambeed.comchemicalbook.com Structural isomers often share similar toxicological profiles, making the data for the 2- and 4-formylphenyl derivatives essential for a comprehensive safety assessment.

The isomer 1-Boc-4-(2-formylphenyl)piperazine is classified as highly hazardous. sigmaaldrich.comsigmaaldrich.com It is designated as "Acute Toxicity, Oral (Category 3)" and "Skin Sensitisation (Category 1)". sigmaaldrich.com The corresponding signal word is "Danger". sigmaaldrich.comsigmaaldrich.com

The isomer 1-Boc-4-(4-formylphenyl)piperazine is classified as hazardous with the signal word "Warning". fishersci.nlfishersci.com Its classifications include "Acute Toxicity, Oral (Category 4)", "Acute Toxicity, Dermal (Category 4)", "Acute Toxicity, Inhalation (Category 4)", "Skin Corrosion/Irritation (Category 2)", "Serious Eye Damage/Eye Irritation (Category 2)", and "Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System". fishersci.nlfishersci.com

Given these classifications, it is prudent to handle this compound with a high degree of caution, assuming it may be harmful if swallowed, inhaled, or comes into contact with skin, and may cause significant skin, eye, and respiratory irritation. fishersci.nlfishersci.com

The following tables detail the specific hazard statements for the isomers and the general precautionary statements that should be followed when handling this compound. ambeed.com

Hazard Information for Structural Isomers

| Isomer | GHS Pictogram | Signal Word | Hazard Statements |

|---|---|---|---|

| 1-Boc-4-(2-formylphenyl)piperazine | Skull and crossbones (GHS06) | Danger | H301: Toxic if swallowedH317: May cause an allergic skin reaction |

| 1-Boc-4-(4-formylphenyl)piperazine | Exclamation mark (GHS07) | Warning | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation |

General Precautionary Statements for Handling

| Code | Precautionary Statement |

|---|---|

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. fishersci.nllgcstandards.com |

| P264 | Wash hands and any exposed skin thoroughly after handling. fishersci.nltcichemicals.com |

| P270 | Do not eat, drink or smoke when using this product. ambeed.com |

| P271 | Use only outdoors or in a well-ventilated area. ambeed.com |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. fishersci.nllgcstandards.com |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. fishersci.nl |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. fishersci.nltcichemicals.com |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. fishersci.nl |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. fishersci.nllgcstandards.com |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. lgcstandards.com |

Laboratory Safety Protocols for Handling

Adherence to strict laboratory safety protocols is mandatory when working with this compound. These protocols are designed to minimize the risk of exposure and ensure a safe research environment.

Engineering Controls:

Work should be performed in a well-ventilated area. ambeed.com

A properly functioning chemical fume hood should be used, especially when handling the solid as a powder or when there is a risk of generating dust or aerosols, to prevent inhalation. tcichemicals.com

Personal Protective Equipment (PPE):

Eye and Face Protection: Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards are required to prevent eye contact. fishersci.nlfishersci.com

Skin Protection: Appropriate protective gloves (e.g., nitrile) must be worn to prevent skin contact. sigmaaldrich.comfishersci.com A lab coat or other protective clothing is necessary to protect skin on the body and arms. ambeed.com

Respiratory Protection: If engineering controls are insufficient or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. fishersci.com For this solid compound, a dust mask like a type N95 (US) or type P2 (EN 143) respirator cartridge is recommended. sigmaaldrich.comsigmaaldrich.com

Hygiene Measures:

Avoid all direct contact with the compound. ambeed.comtcichemicals.com Do not breathe in dust. fishersci.nlfishersci.com

Wash hands thoroughly with soap and water before breaks and immediately after handling the product. fishersci.nltcichemicals.com

Contaminated work clothing should not be allowed out of the laboratory and should be washed before reuse. ambeed.com

Do not eat, drink, or smoke in areas where the chemical is handled or stored. ambeed.comfishersci.nl

Storage and Spills:

Store the compound in a tightly closed container in a cool, dry, and well-ventilated place. fishersci.nl

In case of a spill, prevent further leakage if it is safe to do so. Avoid dust formation. lgcstandards.com Sweep or vacuum up the material, place it into a suitable, labeled container for disposal, and clean the spill area thoroughly. fishersci.nl

Q & A

Q. Basic

- NMR spectroscopy : H/C NMR to confirm regiochemistry (e.g., formyl proton at δ ~10 ppm).

- Elemental analysis : Validate C, H, N composition (deviation <0.3% acceptable) .

- Mass spectrometry : HRMS (ESI+) for molecular ion [M+H].

Advanced : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .

How can conflicting spectral data (e.g., unexpected NOEs in NMR) be resolved?

Q. Advanced

- Dynamic effects : Assess rotational barriers of the piperazine ring using variable-temperature NMR.

- X-ray crystallography : Resolve ambiguities in regiochemistry or Boc-group orientation.

- Computational modeling : Compare DFT-calculated H chemical shifts with experimental data (RMSD <0.2 ppm) .

What pharmacological targets are associated with piperazine derivatives like this compound?

Basic

Piperazine scaffolds are prevalent in CNS agents (e.g., antidepressants, antipsychotics) due to their favorable pharmacokinetic profiles. Targets include:

- Dopamine receptors : D2/D3 subtypes for neuropsychiatric disorders.

- Serotonin transporters (SERT) : Modulate reuptake inhibition .

Methodological note : Radioligand binding assays (e.g., H-spiperone for D2) can screen affinity .

How can structural analogs of this compound be designed to enhance receptor selectivity?

Q. Advanced

- Bioisosteric replacement : Replace the formyl group with electron-deficient heterocycles (e.g., pyridine) to modulate H-bonding.

- Linker optimization : Adjust piperazine substituents (e.g., fluorophenyl groups) to improve BBB penetration. Validate via molecular docking (Autodock Vina) and MD simulations .

How does the formyl group influence physicochemical properties like solubility and pKa?

Q. Advanced

- Solubility : The formyl group reduces logP (predicted ~2.1 via MarvinSketch), enhancing aqueous solubility.

- pKa modulation : Piperazine’s basicity (predicted pKa ~7.5 for secondary amine) is lowered by electron-withdrawing formyl groups. Use Sirius T3 for experimental pKa determination .

How can discrepancies in reported biological activity data be reconciled (e.g., IC50 variability)?

Q. Advanced

- Assay standardization : Compare cell lines (e.g., HEK293 vs. CHO for receptor assays) and incubation times.

- Metabolic stability : Assess cytochrome P450 interactions (e.g., CYP2D6 inhibition via fluorometric assays) .

- Data normalization : Use reference compounds (e.g., clozapine for D2 assays) as internal controls .

What safety protocols are recommended for handling this compound?

Q. Basic

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Storage : −20°C under nitrogen to prevent Boc-group hydrolysis.

- Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .

How can PROTACs incorporating this compound be designed to optimize lysosomal degradation?

Q. Advanced

- Linker protonation : Piperazine’s pKa (~7.5) enhances solubility in endosomes (pH ~5.5), promoting E3 ligase recruitment.

- Bifunctional design : Conjugate this compound to a target-binding moiety (e.g., kinase inhibitor) via PEG or alkyl linkers. Validate degradation efficiency via Western blot (e.g., ubiquitin-proteasome markers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。